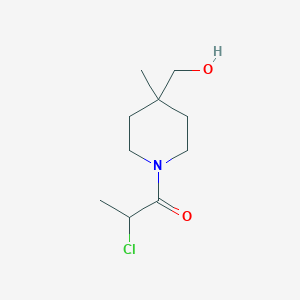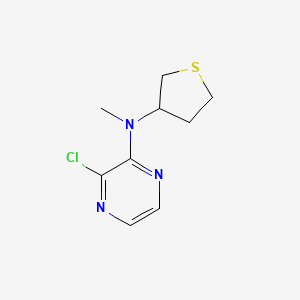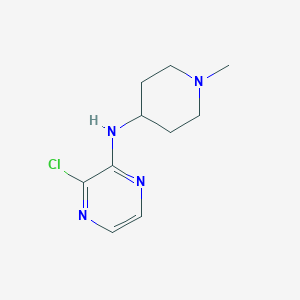
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one, also known as 4-methyl-4-hydroxymethylpiperidine-1-yl 2-chloropropan-1-one, is a synthetic organic molecule that has been used in various scientific applications. It is a versatile compound with a wide range of potential applications, including pharmaceuticals, biochemistry, and organic synthesis.
Aplicaciones Científicas De Investigación
Synthesis and Antinociceptive Activity
Research by Radl et al. (1999) and Radl et al. (2010) focused on the synthesis and testing of derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine for their analgesic properties. These studies highlight the compound's relevance in developing new analgesics, indicating its potential applications in pain management and pharmaceutical research Synthesis and Antinociceptive Activity of Some 3-Chlorophenyl- and 6-Chloropyridin-2-yl Derivatives.
Oligoribonucleotide Synthesis
Reese, Serafinowska, and Zappia (1986) explored an acetal group suitable for protecting 2′-hydroxy functions in rapid oligoribonucleotide synthesis. This application is critical for RNA synthesis and the development of RNA-based therapeutics and research tools An acetal group suitable for the protection of 2′-hydroxy functions in rapid oligoribonucleotide synthesis.
Alcohol Oxidation System
Li and Zhang (2009) developed a highly efficient alcohol oxidation system catalyzed by 2,2,6,6-tetramethylpiperidin-l-yloxy (TEMPO) using 1-chloro-l,2-benziodoxol-3(1H)-one. This system highlights the role of related compounds in facilitating environmentally benign organic reactions, underscoring their importance in green chemistry An Environmentally Benign TEMPO-CatalyzedEfficient Alcohol Oxidation System with a Recyclable HypervalentIodine(III) Reagent and Its Facile Preparation.
Anticancer Activity
Czeskis (1998) reported on the synthesis of an isotopomer of (S)-1-(1H-indol-4-yloxy)-3-[4-(3-methyoxyphenyl)-4-hydroxypiperidin-1-yl]-propan-2-ol, a 5HT1A antagonist. This work is part of efforts to develop radiolabeled compounds for biomedical research, including drug development and diagnostic applications [Synthesis of(S)-1-(1H-indol-4-yloxy)-3-4-(3-methoxyphenyl)-4-hydroxypiperidin-1-yl)-propan-2-ol (LY333068) succinate, and its 3-[14C]-isotopomer based on chiral glycerol-[14C] derivatives.
Propiedades
IUPAC Name |
2-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-8(11)9(14)12-5-3-10(2,7-13)4-6-12/h8,13H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYKHSAYALKCCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)(C)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(2,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1491396.png)


![3-[(Chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile](/img/structure/B1491402.png)





![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491411.png)


![[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491417.png)
